3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of aromatic acids via esterification, ammonolysis, and cyclization. The synthesis process aims to introduce functional groups that contribute to the compound's bioactivity and chemical properties. One approach to synthesizing derivatives involves the reaction of compounds with 2-cyano-4'-bromomethyl biphenyl, yielding novel compounds with potent bioactivities (Xiang Jian-nan, 2009).
Wissenschaftliche Forschungsanwendungen
Deoxygenative Coupling Reactions : The reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide and dimethylformamide at high temperatures leads to the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole, demonstrating a new deoxygenative coupling reaction (Choi et al., 1982).
Synthesis of Novel Bioactive Compounds : A series of novel 1,3,4-oxadiazole-2-thione derivatives, showing potent bioactivities, were synthesized from aromatic acids. This involved reactions with 2-cyano-4'-bromomethyl biphenyl (Xiang Jian-nan, 2009).
Antimicrobial and Antileishmanial Activities : The synthesis and characterization of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one revealed its low effectiveness against certain bacterial species but high antileishmanial activity (Ustabaş et al., 2020).
Design and Synthesis of Benzofuran-Oxadiazole Hybrids : Benzofuran-oxadiazole hybrids were designed and synthesized, showing antimicrobial activity. The key intermediate, 5-bromo-N'-hydroxybenzofuran-2-carboxamidine, was prepared from 5-bromobenzofuran-2-carboxylic acid (Sanjeeva et al., 2021).
Synthesis of Difluoromethylene-Containing Compounds : The reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds yielded difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Synthesis of Substituted 1,3,4-Oxadiazole Derivatives : New 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety were synthesized and showed antimicrobial activities (Mayekar et al., 2010).
Formation of Arylamino-Oxadiazoles : Arylamidoximes reacted with ethoxycarbonylmethylene(triphenyl)phosphorane to unexpectedly form 3-aryl-5-arylamino-1,2,4-oxadiazoles, suggesting aryl cyanide oxides as intermediates (Nicolaides et al., 2004).
Biological Evaluation of 1,3,4-Oxadiazole Derivatives : A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their biological activities, including inhibition of butyrylcholinesterase enzyme and potential for treating various diseases (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
3-bromo-5-(bromomethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2O/c4-1-2-6-3(5)7-8-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMZSDPRBTXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616220 | |
Record name | 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | |
CAS RN |
121562-13-8 | |
Record name | 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.